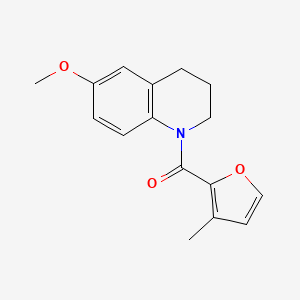![molecular formula C15H22N2O2 B7539278 N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide](/img/structure/B7539278.png)
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide, also known as MMPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMPC belongs to the class of piperidine derivatives and is known to exhibit analgesic and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of voltage-gated sodium channels, which are responsible for the transmission of pain signals. By blocking these channels, N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide reduces the transmission of pain signals, leading to its analgesic effects. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been shown to inhibit the production of pro-inflammatory cytokines, which contributes to its anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has been shown to exhibit analgesic and anti-inflammatory effects in various animal models. It has been shown to reduce pain sensitivity and inflammation in models of neuropathic pain, inflammatory pain, and arthritis. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safe local anesthetic agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is its potential therapeutic applications as an analgesic and anti-inflammatory agent. It has also been shown to have minimal effects on cardiovascular and respiratory function, making it a potentially safe local anesthetic agent. However, one of the limitations of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Further research is needed to fully understand the mechanism of action of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide and its potential therapeutic applications. Future studies could focus on the development of more soluble derivatives of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide, as well as the evaluation of its safety and efficacy in clinical trials. Additionally, N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide could be studied for its potential use in the treatment of other disorders such as epilepsy and depression.
Synthesemethoden
The synthesis of N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide involves the reaction of 4-methoxybenzyl chloride with 4-methylpiperidine-1-carboxamide in the presence of a base catalyst such as potassium carbonate. The reaction is carried out under reflux conditions in a polar solvent such as acetonitrile. The resulting product is then purified by column chromatography to obtain pure N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to exhibit analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of chronic pain and inflammation-related disorders. N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide has also been studied for its potential use as a local anesthetic agent.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-7-9-17(10-8-12)15(18)16-11-13-3-5-14(19-2)6-4-13/h3-6,12H,7-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMRURVFSZQFIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methoxyphenyl)methyl]-4-methylpiperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)

![N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)

![N-[(3-cyanophenyl)methyl]-N,3-dimethylfuran-2-carboxamide](/img/structure/B7539251.png)
![1-[5-(azepan-1-ylcarbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7539269.png)
![2-oxo-N-[3-(1H-pyrazol-5-yl)phenyl]-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B7539272.png)
![N-[(4-cyanophenyl)methyl]-2-(2,4-dichlorophenoxy)-N-methylacetamide](/img/structure/B7539294.png)
![1-[4-[[2-(4-Methylphenyl)-1,3-oxazol-4-yl]methyl]piperazin-1-yl]ethanone](/img/structure/B7539297.png)
![2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide](/img/structure/B7539304.png)
